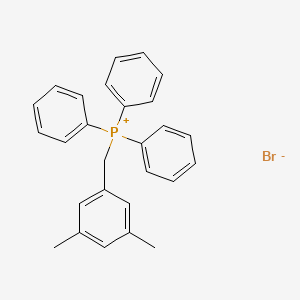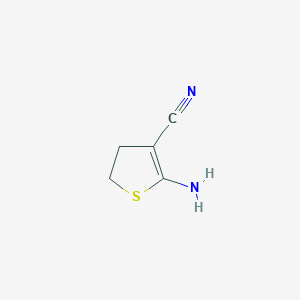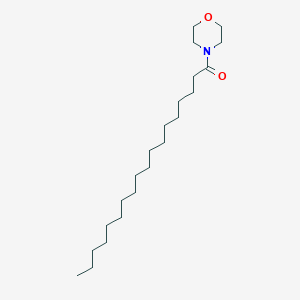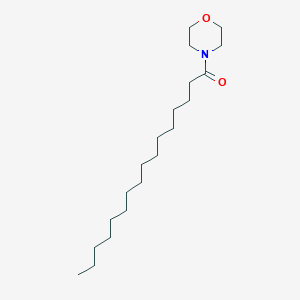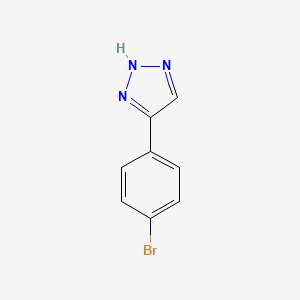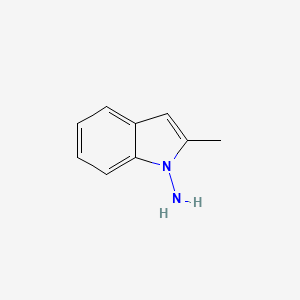
2-methyl-1H-indol-1-amine
Übersicht
Beschreibung
2-Methyl-1H-indol-1-amine is a derivative of indole, which is a significant heterocyclic system found in many important synthetic drug molecules . It is a precursor used in the synthesis of antihypertension drugs . It is also an intermediate of Indapamide, an antihypertensive agent and a diuretic .
Synthesis Analysis
The synthesis of 2-methyl-1H-indol-1-amine involves a reaction of 2-methylindole with 2-chloroethylamine hydrochloride, freshly powdered NaOH, and tetrabutyl ammonium hydrogen sulfate .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-indol-1-amine consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The molecular formula is C9H10N2 .Chemical Reactions Analysis
Indole derivatives, including 2-methyl-1H-indol-1-amine, are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole, the parent compound of 2-methyl-1H-indol-1-amine, is a solid at room temperature. It has a bicyclic structure and is aromatic in nature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
2-Methyl-1H-indol-1-amine is involved in various chemical synthesis processes and reactions. The rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines produces rearranged amides, which can be further processed to yield β-substituted tryptamines or indole-3-acetic acids (Sanchez & Parcell, 1990). Similarly, the 1,3-iodo-amination of 2-methyl indoles results in the formation of 2-aminomethyl-3-iodo-indole derivatives (Moriyama, Hamada, Ishida, & Togo, 2018).
Structural and Conformational Studies
2-Methyl-1H-indol-1-amine derivatives have been synthesized for structural evaluation. For instance, the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its gramine derivative reveals intricate molecular structures and interactions, such as hydrogen bonding and π-π interactions (Kukuljan, Kranjc, & Perdih, 2016). Conformationally constrained tryptophan derivatives synthesized from 2-methyl indoles have applications in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Catalysis and Organic Synthesis
2-Methyl-1H-indol-1-amine plays a role in catalytic processes. For example, Cu(I)-catalyzed intramolecular amination of aryl bromides uses N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate (Melkonyan, Karchava, & Yurovskaya, 2008). Organocatalyzed cycloaddition reactions involving 2,3-disubstituted indoles demonstrate the utility of 2-methyl indoles in creating complex molecular structures (Cai & You, 2012).
Enzymatic Activity in the Brain
An enzyme in the brain, which N-methylates various indole(ethyl)amine substrates, has been isolated. This enzyme, found in the supernatant and synaptosomal areas of the brain, highlights the biological significance of indole derivatives (Morgan & Mandell, 1969).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives continues to be a central theme in organic chemistry, and there is still room for improvement in the field of indole synthesis .
Eigenschaften
IUPAC Name |
2-methylindol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGQLNQUKGLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497775 | |
| Record name | 2-Methyl-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indol-1-amine | |
CAS RN |
53406-41-0 | |
| Record name | 2-Methyl-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



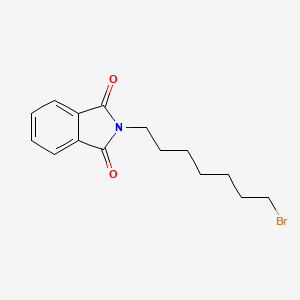

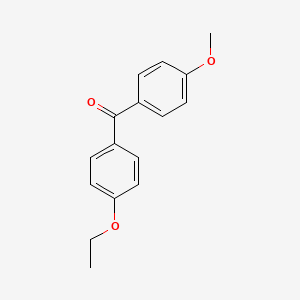
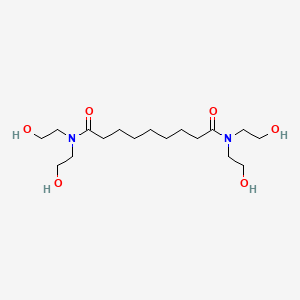
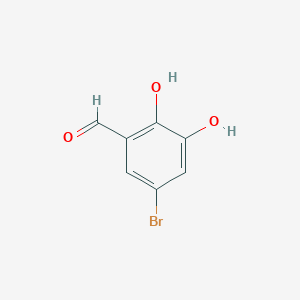

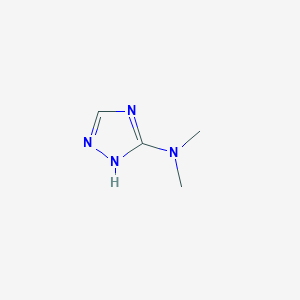
![1-Oxaspiro[4.5]decan-2-one, 3-methylene-](/img/structure/B3053313.png)
